![molecular formula C15H20N2O3 B7513343 N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide](/img/structure/B7513343.png)
N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide
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Overview
Description
N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide, also known as AEM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. AEM is a member of the morpholine family of compounds, which are widely used in the pharmaceutical industry due to their diverse biological activities.
Scientific Research Applications
N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its potential as a cancer treatment, N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide has also been studied for its anti-inflammatory properties. N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide has been shown to inhibit the production of inflammatory cytokines, which are involved in the pathogenesis of many inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammatory cytokine production.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide has also been shown to have antioxidant properties. N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide has been shown to scavenge free radicals, which are involved in the pathogenesis of many diseases, including cancer and cardiovascular disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide in lab experiments is its high potency. N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide has been shown to be effective at low concentrations, which reduces the amount of compound needed for experiments. N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide is also relatively easy to synthesize, which makes it a cost-effective option for researchers.
One of the limitations of using N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide in lab experiments is its lack of specificity. N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide has been shown to inhibit the activity of a wide range of enzymes and signaling pathways, which can make it difficult to determine its specific mechanism of action. N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide can also be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide. One area of research is in the development of more specific N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide analogs. By modifying the chemical structure of N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide, researchers may be able to develop compounds with greater specificity and fewer off-target effects.
Another area of research is in the development of N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide-based drug delivery systems. By encapsulating N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide in nanoparticles or liposomes, researchers may be able to improve its pharmacokinetic properties and reduce its toxicity.
Finally, N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide has potential applications in the treatment of other diseases, including neurodegenerative diseases and infectious diseases. Further research is needed to determine the efficacy of N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide in these areas.
Synthesis Methods
N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide can be synthesized using a variety of methods, including the reaction of 3-acetylphenyl isocyanate with 2-ethylmorpholine-4-carboxylic acid, or the reaction of 2-ethylmorpholine-4-carboxylic acid with acetic anhydride and 3-acetylphenylamine. The purity of the synthesized compound can be improved using column chromatography or recrystallization.
properties
IUPAC Name |
N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-3-14-10-17(7-8-20-14)15(19)16-13-6-4-5-12(9-13)11(2)18/h4-6,9,14H,3,7-8,10H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCJQKJBBBIXLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)NC2=CC=CC(=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-ethylmorpholine-4-carboxamide |
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